![molecular formula C10H10OS2 B3051045 1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one CAS No. 306935-22-8](/img/structure/B3051045.png)
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one
Overview
Description
“1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, also known as DMTT, is an important chemical compound widely used in scientific experiments for various purposes. It’s a chemical compound with the molecular formula C₁₀H₁₀OS₂ .
Synthesis Analysis
A convenient synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety has been reported . The synthesis involves treatment of 3,3’- (3,4-dimethylthieno [2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .Molecular Structure Analysis
The molecular structure of “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one” has been characterized using density functional theory .Chemical Reactions Analysis
The compound has been used as a versatile and useful building block for the synthesis of a wide variety of bis-heterocyclic systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.3 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of New Thieno[2,3-b]-Thiophene Derivatives
This compound has been used as a building block for the synthesis of new thieno[2,3-b]-thiophene derivatives . These derivatives have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .
Development of Bis-Heterocycles
The compound has been utilized in the development of bis-heterocycles . Bis-heterocycles have received a great deal of attention, not only as model compounds for main chain polymers but also because many biologically active natural and synthetic products have molecular symmetry .
Optical and Electronic Systems
Thienothiophenes, which this compound is a part of, have potential applications in a wide variety of optical and electronic systems . This makes it a valuable compound in the field of material science.
Anti-Inflammatory Applications
Thiophene and its substituted derivatives, including “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been reported to have anti-psychotic properties . This opens up possibilities for the development of new drugs for the treatment of various psychiatric disorders.
Anti-Arrhythmic Applications
Thiophene derivatives have been found to have anti-arrhythmic properties . This makes them potential candidates for the development of new drugs for the treatment of arrhythmias.
Anti-Anxiety Applications
Thiophene derivatives have been reported to have anti-anxiety properties . This opens up possibilities for the development of new drugs for the treatment of anxiety disorders.
Anti-Fungal Applications
Thiophene derivatives have been found to have anti-fungal properties . This makes them potential candidates for the development of new anti-fungal drugs.
Future Directions
Thienothiophene derivatives, like “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, have potential applications in a wide variety of optical and electronic systems . They have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, and antibiotic drugs . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-(3,4-dimethylthieno[2,3-b]thiophen-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS2/c1-5-4-12-10-8(5)6(2)9(13-10)7(3)11/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPKEIODOWCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370638 | |
Record name | 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one | |
CAS RN |
306935-22-8 | |
Record name | 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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